N-(4-Fluorobenzyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide belongs to the chemical class of 2-imino-2H-chromene-3-carboxamides. This class of compounds exhibits a variety of biological activities, including anti-cancer, antibacterial, and anti-inflammatory properties. N-(4-Fluorobenzyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been specifically identified as a potent and selective inhibitor of human carbonyl reductase 1 (CBR1). []
A common approach starts with the condensation of a substituted salicylaldehyde derivative with a cyanoacetamide derivative. This reaction is often catalyzed by a base and typically results in the formation of the desired 2-imino-2H-chromene-3-carboxamide scaffold. [, ] Further modifications of this core structure, such as alkylation or acylation reactions, can be employed to introduce specific substituents. [, ]
N-(4-Fluorobenzyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been identified as a potent and selective inhibitor of human carbonyl reductase 1 (CBR1). [] CBR1 is an enzyme involved in the detoxification of xenobiotics and the metabolism of endogenous compounds. Inhibition of CBR1 has been proposed as a strategy for enhancing the efficacy of certain anti-cancer drugs, such as anthracyclines.
The mechanism of action of N-(4-fluorobenzyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves competitive binding to the active site of CBR1. [] This interaction prevents the enzyme from binding to and metabolizing its substrates, thereby inhibiting its activity.
The primary application of N-(4-Fluorobenzyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide identified in the provided papers is as a selective inhibitor of human carbonyl reductase 1 (CBR1). [] This inhibition holds potential for enhancing the efficacy of anthracycline anticancer drugs and reducing their cardiotoxic side effects.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2